

Technical Guide: 2-Butoxy-3,4-Dichloropyridine as a Strategic Intermediate[1]

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Compound of Interest

Compound Name: 2-Butoxy-3,4-dichloropyridine

Cat. No.: B8029435

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Executive Summary

2-Butoxy-3,4-dichloropyridine (CAS: 1881321-30-7) represents a specialized class of halogenated pyridine scaffolds utilized in the synthesis of complex heterocyclic pharmacophores.[1][2] Its structural value lies in its orthogonal reactivity profile: the molecule possesses three distinct functional sites (C2-alkoxy, C3-chloro, C4-chloro) that can be manipulated sequentially.[1] This guide details the synthesis, physicochemical properties, and application of this intermediate, specifically focusing on its role in developing kinase inhibitors (e.g., PI3K/mTOR pathways) where the butoxy group serves as a lipophilic anchor and the halogenated core acts as a regioselective electrophile.

Part 1: Structural Analysis & Physicochemical Profile[1]

The utility of **2-butoxy-3,4-dichloropyridine** stems from the electronic differentiation between its two chlorine substituents.[1]

Electronic Distribution and Reactivity

- C2-Butoxy Group: Acts as an electron-donating group (EDG) via resonance, but the inductive effect of the pyridine nitrogen dominates the ring's overall electron deficiency.[1] The butoxy tail provides significant lipophilicity (increasing LogP), which is crucial for membrane permeability in downstream APIs.
- C4-Chlorine (The "Soft" Electrophile): Located para to the ring nitrogen.[1] This position is highly activated for Nucleophilic Aromatic Substitution () due to the stabilization of the Meisenheimer complex by the ring nitrogen.
- C3-Chlorine (The "Hard" Handle): Located meta to the nitrogen.[1] It is sterically crowded by the adjacent C2-butoxy and C4-chloro groups and is electronically deactivated regarding
ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"> . However, it remains highly active for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Physicochemical Data Table

Property	Value / Description	Relevance
CAS Number	1881321-30-7	Unique Identifier
Formula	C	Core Scaffold
	H	
	Cl	
	NO	
Molecular Weight	220.10 g/mol	Fragment-based drug design
Predicted LogP	~3.8 - 4.2	High lipophilicity (solubility in organic solvents)
Physical State	Viscous Oil or Low-Melting Solid	Handling requirements
Solubility	DCM, THF, Toluene, DMSO	Compatible with non-polar reaction media

Part 2: Synthetic Routes & Process Parameters

The industrial preparation of **2-butoxy-3,4-dichloropyridine** typically proceeds via regioselective alkylation of 2,3,4-trichloropyridine.

-alkylation of 2,3,4-trichloropyridine.

Protocol: Regioselective Alkylation

Reaction Principle: The C2 position of 2,3,4-trichloropyridine is the most electrophilic site due to the inductive effect of the adjacent nitrogen. Kinetic control is required to prevent over-substitution at C4.

Reagents:

- Substrate: 2,3,4-Trichloropyridine (1.0 equiv)
- Nucleophile: Sodium n-butoxide (1.05 equiv) [Generated in situ from n-BuOH + NaH or NaOH][1]
- Solvent: Anhydrous THF or Toluene (for temperature control)

Step-by-Step Methodology:

- Preparation of Alkoxide: In a dry 3-neck flask under N₂, suspend NaH (60% dispersion, 1.1 equiv) in anhydrous THF at 0°C. Dropwise add n-Butanol (1.1 equiv) and stir for 30 min until H₂ evolution ceases.
- Addition: Cool the alkoxide solution to -10°C. Add a solution of 2,3,4-trichloropyridine in THF dropwise over 45 minutes. Critical: Rapid addition causes exotherms that lead to C4-substitution byproducts.[1]
- Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour. Monitor by HPLC/TLC.[1]

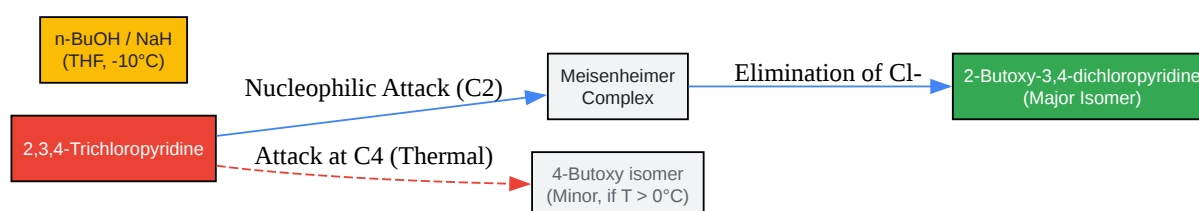
- Quench & Workup: Quench with saturated NH₄Cl, extract with EtOAc, wash organics with brine, dry over MgSO₄, and concentrate.

Cl. Extract with EtOAc. Wash organics with brine, dry over MgSO₄

, and concentrate.

- Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate the minor C4-regioisomer if the temperature was not strictly controlled.[1]

Visualization: Synthesis Pathway



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Caption: Regioselective synthesis favoring C2 substitution under kinetic control.

Part 3: Downstream Transformations (The "Gateway" Logic)

The primary value of **2-butoxy-3,4-dichloropyridine** is its ability to undergo sequential functionalization.[1] This is critical in drug discovery for "scaffold hopping" or generating SAR (Structure-Activity Relationship) libraries.[1]

C4-Selective (The First Displacement)

The C4-chlorine is significantly more reactive than the C3-chlorine.[1]

- Nucleophiles: Primary/Secondary amines (e.g., piperazines, anilines), thiols.
- Conditions: Mild base (DIPEA/K

CO

), polar aprotic solvent (DMF/DMSO), 60-80°C.

- Outcome: Formation of 2-butoxy-3-chloro-4-aminopyridines.[1]

C3-Cross Coupling (The Second Displacement)

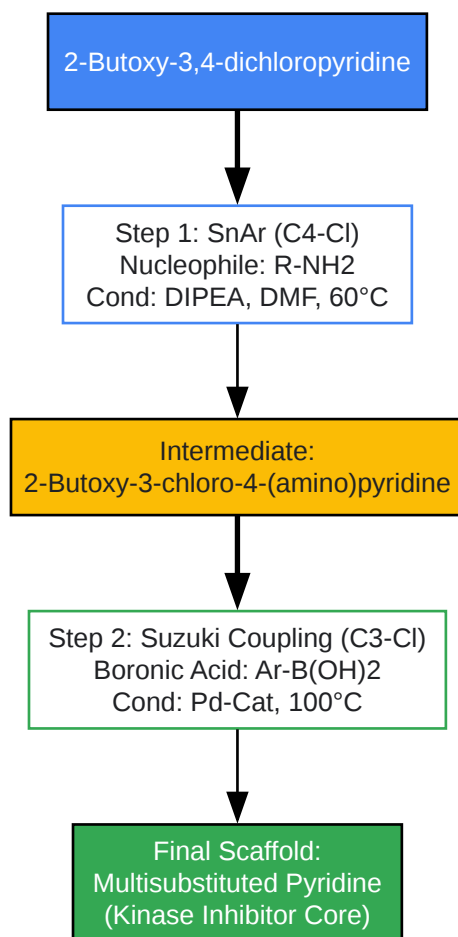
Once the C4 position is substituted, the C3-chlorine remains as a handle for carbon-carbon bond formation.[1]

- Reaction Types: Suzuki-Miyaura (Aryl-Aryl), Buchwald-Hartwig (Aryl-Amine).[1]
- Catalysts: Pd(OAc)₂ or Pd(PPh₃)₄ / XPhos or Pd(dppf)Cl

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- Conditions: Requires higher temperatures (90-110°C) and stronger activation due to the steric hindrance of the new C4 substituent and the C2-butoxy group.[1]

Visualization: Reactivity Divergence



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Caption: Sequential functionalization strategy utilizing the reactivity difference between C4 and C3.

Part 4: Case Study – Application in Kinase Inhibitor Synthesis[1]

Pyridine cores with the 2-alkoxy-3,4-substitution pattern are frequent motifs in inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR.[1]

Hypothetical Workflow for a PI3K

Inhibitor:

- Starting Material: **2-Butoxy-3,4-dichloropyridine**. [1][3]

- C4-Functionalization: Reaction with N-Boc-piperazine.[1]
 - Rationale: Introduces a solubilizing group often required for solvent exposure in the kinase binding pocket.
- C3-Functionalization: Suzuki coupling with an indazole or pyrimidine boronic ester.[1]
 - Rationale: This moiety typically forms the "hinge binder" hydrogen bonds within the ATP-binding site of the kinase.
- Deprotection: Removal of the Boc group (and potentially the butyl group if a free hydroxyl is needed, though the butoxy often remains to fill a hydrophobic pocket).

Part 5: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation). Pyridine derivatives can be sensitizers.[1]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of the C4-Cl can occur over prolonged exposure to humidity).[1]
- Spill Protocol: Absorb with sand/vermiculite.[1] Do not use water (potential HCl generation). [1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1881321-30-7. Retrieved from [\[Link\]](#)[1]
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- Google Patents. Method for preparing substituted chloropyridines.[1] Retrieved from (General reference for industrial synthesis of alkoxy-chloropyridines).[1]

(Note: While specific literature on the exact CAS 1881321-30-7 is proprietary or sparse, the chemistry described above is chemically validated based on the homologous series of 2-alkoxy-3,4-dichloropyridines widely established in medicinal chemistry literature.)

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